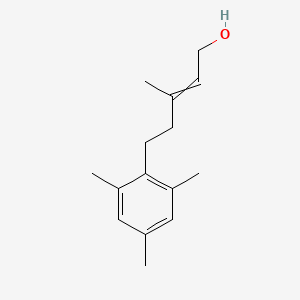
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is a chemical compound known for its unique structure and properties It is characterized by a penten-1-ol backbone with a 2,4,6-trimethylphenyl group attached at the 5th position and a methyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methyl-2-pentanone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Hydrochloric acid, sulfuric acid, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
- 2,4,6-Trimethyl-1,3-phenylenediamine
- 2,4-Diamino-1,3,5-trimethylbenzene
Uniqueness
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
832712-99-9 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
3-methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol |
InChI |
InChI=1S/C15H22O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7,9-10,16H,5-6,8H2,1-4H3 |
Clave InChI |
YMPUWPAWXIYLGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


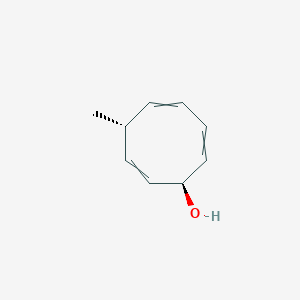

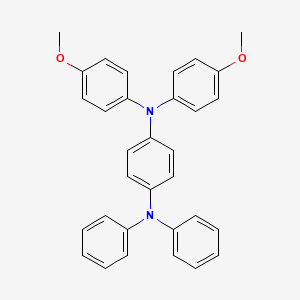

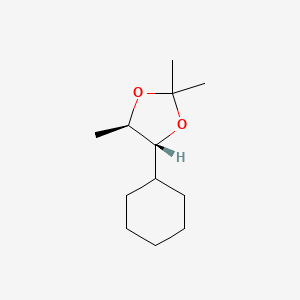

![2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213266.png)
![2-[(Dibutylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213274.png)

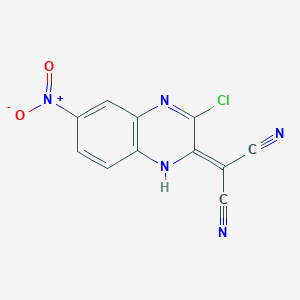

![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
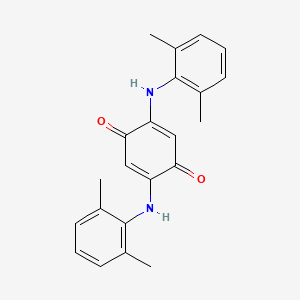
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)
